![molecular formula C18H20FN3O4S B2427003 N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251705-16-4](/img/structure/B2427003.png)
N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide” is a chemical compound with the CAS number 1251705-16-4 . It has a molecular weight of 393.433g/mol and a molecular formula of C18H20FN3O4S .
Physical and Chemical Properties This compound has a complexity of 730 and a topological polar surface area of 95.2 . It has 6 rotatable bonds, 1 hydrogen bond donor count, and 6 hydrogen bond acceptor count . The compound is canonicalized, with an XLogP3-AA of 1.2 . The exact mass and the monoisotopic mass of the compound are both 393.11585546 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research has explored the synthesis and pharmacological evaluation of compounds bearing the N-(4-fluorobenzyl) moiety. For instance, Fouchard et al. (2001) synthesized a series of (indol-3-yl)alkylamides, including compounds with benzyl and 4-fluorobenzyl groups, demonstrating promising analgesic properties comparable to reference drugs such as flupirtine and ibuprofen. This study suggests the potential of such compounds in developing potent analgesic agents (Fouchard, Marchand, Baut, Emig, & Nickel, 2001).
Antiallergic Properties
Menciu et al. (1999) prepared new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, identifying a compound with a 1-(4-fluorobenzyl)indol-3-yl moiety that was significantly more potent than astemizole in antiallergic assays. This underscores the compound's potential as a novel antiallergic agent, providing a foundation for further pharmacological exploration (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, including a 4-fluorobenzylthiazolyl derivative, were synthesized and evaluated by Fallah-Tafti et al. (2011) for their Src kinase inhibitory and anticancer activities. The study highlighted the significance of the structural elements in enhancing anticancer potency, suggesting a route for the development of new cancer therapeutics (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Antitumor Agents
The exploration of N-aryl(indol-3-yl)glyoxamides as antitumor agents by Marchand et al. (2009) revealed the critical role of the N-(pyridin-4-yl) moiety for activity, with one compound showing high cytotoxicity against several cancer cell lines. This work contributes to understanding the structure-activity relationships necessary for the development of effective antitumor drugs (Marchand, Antoine, Le Baut, Czech, Baasner, Günther, 2009).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c19-15-7-5-14(6-8-15)12-20-17(23)13-21-9-3-4-16(18(21)24)27(25,26)22-10-1-2-11-22/h3-9H,1-2,10-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBFCOMJGSHTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.